molecular formula C19H18N2O6 B2476708 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide CAS No. 1396680-68-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide

Cat. No. B2476708
CAS RN: 1396680-68-4
M. Wt: 370.361
InChI Key: RALIITYKFNJVOC-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide, also known as BHMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMO is a synthetic compound that has been synthesized using a novel method, and it has been found to possess unique biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

The compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties . These molecules have shown significant anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Studies

The compound serves as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Detection of Carcinogenic Lead

The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) . This derivative has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

Sensor Development

The BDMMBSH compounds were used to develop a sensitive and selective Pb2+ sensor via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .

Antitumor Activity

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .

Drug Design and Synthesis

The compound has been used in the design and synthesis of a series of indole-based compounds based on the structures of antitubulin molecules, to further explore the utility of indoles as anticancer agents .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-17(18(23)21-12-5-6-15-16(9-12)27-11-26-15)20-10-19(24)7-8-25-14-4-2-1-3-13(14)19/h1-6,9,24H,7-8,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALIITYKFNJVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide

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